molecular formula C16H17N3O B11118559 N'-Benzylidene-2-(4-toluidino)acetohydrazide

N'-Benzylidene-2-(4-toluidino)acetohydrazide

Cat. No.: B11118559
M. Wt: 267.33 g/mol
InChI Key: XENFSUMMQAUNBM-WOJGMQOQSA-N
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Description

N’-Benzylidene-2-(4-toluidino)acetohydrazide is an organic compound with the molecular formula C16H17N3O and a molecular weight of 267.333 g/mol . This compound is part of the hydrazide family and is characterized by the presence of a benzylidene group attached to an acetohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-(4-toluidino)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(4-toluidino)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-2-(4-toluidino)acetohydrazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazides.

Scientific Research Applications

N’-Benzylidene-2-(4-toluidino)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may contribute to its biological activities. Additionally, its hydrazide moiety allows it to participate in various biochemical reactions, potentially leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Benzylidene-2-(4-toluidino)acetohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various research applications.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C16H17N3O/c1-13-7-9-15(10-8-13)17-12-16(20)19-18-11-14-5-3-2-4-6-14/h2-11,17H,12H2,1H3,(H,19,20)/b18-11+

InChI Key

XENFSUMMQAUNBM-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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